molecular formula C29H32N4O6S B2808131 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 689760-54-1

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2808131
CAS No.: 689760-54-1
M. Wt: 564.66
InChI Key: PSENSQHGPLLHTF-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H32N4O6S and its molecular weight is 564.66. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Evaluation

  • Thioxoquinazolinone derivatives, related to the queried compound, have been synthesized and shown significant anti-inflammatory and analgesic activities. Compounds like N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide exhibited excellent anti-inflammatory activity. Analgesic activity was also observed in some compounds compared to the standard drug pentazocin (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Antitumor Activity and Molecular Docking Study

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , demonstrated significant in vitro antitumor activity. Some showed broad-spectrum antitumor activity, being more potent than the positive control 5-FU. Molecular docking studies revealed similarities in binding mode to known anticancer drugs (Al-Suwaidan et al., 2016).

Antifungal Agents

  • Certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally similar to the queried compound, exhibited fungicidal activity against Candida and Aspergillus species. Introduction of specific modifications improved plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).

Synthesis of Novel Derivatives

  • New derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides have been synthesized, showcasing the chemical versatility and potential for developing new compounds with diverse biological activities (Nguyen et al., 2022).

Anticonvulsant and Antimicrobial Activities

  • Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some compounds displayed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O6S/c1-36-25-8-5-20(16-26(25)37-2)9-10-33-28(35)23-17-21(32-11-14-38-15-12-32)6-7-24(23)31-29(33)40-19-27(34)30-18-22-4-3-13-39-22/h3-8,13,16-17H,9-12,14-15,18-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSENSQHGPLLHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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